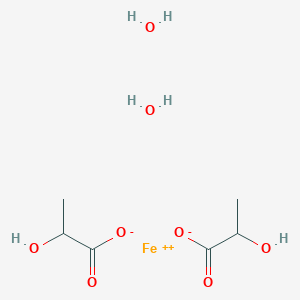

Ferrous lactate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1654003-97-0 |

|---|---|

Molecular Formula |

C6H14FeO8 |

Molecular Weight |

270.02 g/mol |

IUPAC Name |

2-hydroxypropanoate;iron(2+);dihydrate |

InChI |

InChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |

InChI Key |

HBBOMTPSSVKNES-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Ferrous Lactate Dihydrate for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and biological properties of active pharmaceutical ingredients and excipients is paramount. This in-depth guide provides a detailed overview of the core chemical properties of ferrous lactate (B86563) dihydrate, complete with experimental protocols and visualizations to support laboratory work and formulation development.

Core Chemical and Physical Properties

Ferrous lactate dihydrate is an organic iron salt valued for its high bioavailability and tolerability, making it a preferred choice for iron supplementation in pharmaceuticals and fortified foods.[1][2] It consists of a central iron(II) cation chelated by two lactate anions, with two water molecules completing the coordination sphere.[3] This structure contributes to its stability, particularly against oxidation compared to inorganic iron salts.[3]

Below is a summary of its key quantitative properties:

| Property | Value | References |

| Molecular Formula | C₆H₁₄FeO₈ | [4] |

| Molecular Weight | 270.02 g/mol | [3][4] |

| Appearance | Greenish-white to light green crystalline powder | [4][5] |

| Solubility in Water | Soluble | [5] |

| Solubility in Ethanol | Practically insoluble | [5] |

| pH (2% solution) | 5.0 - 6.0 | [4] |

| Water Content | 12.0 - 14.0% | [4] |

| Ferric Iron Content | ≤ 0.2% | [4] |

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of ferrous lactate are the reaction of a ferrous salt with a lactate salt and the direct reaction of iron with lactic acid.

Protocol 1: Synthesis via Reaction of Ferrous Carbonate with Lactic Acid

This method avoids the introduction of chloride or sulfate (B86663) ions and offers a high yield.[6]

Materials:

-

Ferrous carbonate (FeCO₃)

-

Lactic acid (C₃H₆O₃)

-

Iron powder (Fe)

-

Ethanol

-

Deionized water

Procedure:

-

In a reaction vessel, create a mixture of ferrous carbonate and lactic acid. A mass-to-volume ratio of 1:15 (e.g., 5 g ferrous carbonate to 75 mL lactic acid) can be used.[6]

-

Add a small amount of iron powder (e.g., 0.015 g) to act as a reducing agent and protect against oxidation.[6]

-

Heat the mixture in a water bath at 60°C with constant stirring for 4 hours to obtain a mixed solution.[6]

-

Centrifuge the resulting solution to remove any unreacted solids.

-

Concentrate the supernatant liquid.

-

Induce crystallization by adding seed crystals (approximately 0.3% of the concentrated solution's mass) and stirring at 60 rpm for 4 hours at room temperature.[6]

-

Separate the formed crystals from the mother liquor by centrifugation.

-

Wash the crystals with 85% ethanol.[6]

-

Dry the purified crystals under vacuum at 65°C for 40 minutes.[6]

Protocol 2: Synthesis via Direct Reaction of Iron with Lactic Acid

This method involves the direct reaction of iron filings with lactic acid under controlled conditions.[3]

Materials:

-

Iron filings (Fe)

-

Lactic acid (C₃H₆O₃)

Procedure:

-

React iron filings with lactic acid in a reaction vessel.

-

Maintain the pH of the reaction mixture between 4.0 and 4.5.[3]

-

Control the temperature of the reaction between 45°C and 70°C.[3]

-

Continue the reaction until the evolution of hydrogen gas ceases.

-

Filter the hot solution to remove any unreacted iron filings.

-

Allow the filtrate to cool, which will lead to the crystallization of this compound.

-

Collect the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator or at a low temperature in a vacuum oven.

Analytical Characterization: Experimental Protocols

Accurate characterization of this compound is crucial for quality control and formulation development.

Protocol 1: Determination of Iron (II) Content by Permanganate (B83412) Titration

This titrimetric method is a standard procedure for quantifying the ferrous iron content.[5][7]

Materials:

-

This compound sample

-

Standardized 0.1 N Potassium Permanganate (KMnO₄) solution

-

Formic acid (85% v/v)

-

Deionized water

Procedure:

-

Accurately weigh approximately 2 g of the dried this compound sample.

-

Dissolve the sample in deionized water in a 100 mL volumetric flask and dilute to the mark.

-

Pipette a 20 mL aliquot of this solution into a 250 mL conical flask.

-

Add 5 mL of 85% formic acid to the conical flask.[5]

-

Titrate the solution with standardized 0.1 N potassium permanganate solution until a persistent pink color is observed.[5][7]

-

Record the volume of potassium permanganate solution used.

-

Calculate the ferrous lactate content using the following formula:

-

Each mL of 0.1 N KMnO₄ is equivalent to 23.40 mg of C₆H₁₀FeO₆.[5]

-

Protocol 2: Determination of Ferric Iron (Iron III) Content

This method quantifies the amount of ferric iron impurity in the sample.[5]

Materials:

-

This compound sample

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Standardized 0.1 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Starch indicator solution

-

Deionized water

Procedure:

-

Accurately weigh about 5 g of the sample.

-

Dissolve the sample in a mixture of 100 mL of deionized water and 10 mL of hydrochloric acid in a 250 mL glass-stoppered flask.[5]

-

Add 3 g of potassium iodide to the solution, shake well, and let it stand in the dark for 5 minutes.[5]

-

Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution.

-

Add a few drops of starch indicator solution as the endpoint is approached (the solution will turn blue).

-

Continue the titration until the blue color disappears.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the ferric iron content using the following formula:

-

Each mL of 0.1 N Na₂S₂O₃ is equivalent to 5.585 mg of iron (III).[5]

-

Protocol 3: Determination of Water Content by Near-Infrared (NIR) Spectroscopy

NIR spectroscopy offers a rapid and non-destructive method for determining the water content.[8] This protocol provides a general workflow; specific parameters will need to be optimized for the instrument used.

Workflow:

Caption: Workflow for determining water content using NIR spectroscopy.

Biological Role and Signaling Pathways

This compound serves as a source of ferrous iron (Fe²⁺), which is absorbed in the duodenum primarily through the Divalent Metal Transporter 1 (DMT1). Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via ferroportin. The hormone hepcidin (B1576463), primarily produced by the liver, is the master regulator of systemic iron homeostasis. High iron levels and inflammatory signals stimulate hepcidin production, which in turn leads to the degradation of ferroportin, thereby reducing iron absorption and release into the circulation.

Recent studies suggest that lactate, the anionic component of ferrous lactate, may also play a role in iron regulation by inducing hepcidin expression through the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway.[9] This pathway is a key regulator of hepcidin transcription in response to iron levels.

Caption: Cellular uptake and regulation of iron from ferrous lactate.

Protocol for In Vitro Cellular Iron Uptake Study

The Caco-2 cell line is a widely used model for studying intestinal iron absorption.[10][11]

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-essential amino acids

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

-

Cell lysis buffer

-

Ferritin immunoassay kit

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed the Caco-2 cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for 14-21 days to form a polarized monolayer.

-

Treatment:

-

Prepare a stock solution of this compound in deionized water.

-

On the day of the experiment, wash the Caco-2 cell monolayers with pre-warmed HBSS.

-

Add fresh culture medium containing the desired concentration of this compound (e.g., 500 µM) to the apical side of the monolayers.[10] Include a control group with no added ferrous lactate.

-

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours).[10]

-

Cell Lysis:

-

After incubation, wash the cell monolayers three times with ice-cold HBSS to remove any unbound iron.

-

Add cell lysis buffer to each well and incubate on ice to lyse the cells.

-

-

Ferritin Assay:

-

Collect the cell lysates and determine the protein concentration.

-

Measure the ferritin concentration in the cell lysates using a commercially available immunoassay kit, following the manufacturer's instructions.

-

Normalize the ferritin concentration to the total protein concentration to determine the amount of iron taken up by the cells.

-

Stability Testing

Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.

Protocol for Stability Testing

This protocol outlines a general approach for stability testing of the bulk powder.[12]

Procedure:

-

Sample Preparation: Place the this compound powder in containers that are representative of the intended packaging.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Intervals:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.[12]

-

-

Analytical Tests: At each time point, analyze the samples for the following parameters:

-

Appearance (color, physical state)

-

Assay of ferrous lactate (e.g., by titration)

-

Ferric iron content

-

Water content

-

Dissolution (if applicable to a formulated product)

-

-

Data Evaluation: Evaluate the data to identify any significant changes over time and to establish a re-test period or shelf-life.

This comprehensive guide provides a foundational resource for researchers and professionals working with this compound. The detailed protocols and visualizations are intended to facilitate experimental design and a deeper understanding of this important iron supplement.

References

- 1. Iron-mediated regulation of liver hepcidin expression in rats and mice is abolished by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepcidin Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1654003-97-0) for sale [vulcanchem.com]

- 4. jostchemical.com [jostchemical.com]

- 5. fao.org [fao.org]

- 6. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]

- 7. practical-science.com [practical-science.com]

- 8. Lactate administration improves laboratory parameters in murine models of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. vitaquest.com [vitaquest.com]

ferrous lactate dihydrate molecular structure and coordination

An In-depth Technical Guide to the Molecular Structure and Coordination of Ferrous Lactate (B86563) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and coordination chemistry of ferrous lactate dihydrate (Fe(C₃H₅O₃)₂ · 2H₂O), a compound of significant interest in pharmaceutical and nutraceutical applications due to its high bioavailability as an iron supplement.

Molecular Structure and Coordination Environment

This compound is a coordination complex consisting of a central iron(II) ion chelated by two lactate anions and further coordinated by two water molecules.[1] The lactate ligands exhibit a bidentate coordination mode, binding to the ferrous ion through one of the carboxylate oxygen atoms and the α-hydroxyl group.[1] This chelation results in the formation of a stable six-membered metallocyclic ring structure.[1] The coordination sphere of the iron(II) ion is completed by two water molecules, resulting in a six-coordinate, likely octahedral, geometry.

The molecular formula of this compound is C₆H₁₄FeO₈, and its molecular weight is 270.02 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄FeO₈ |

| Molecular Weight | 270.02 g/mol |

| Appearance | Greenish-white crystalline powder |

| IUPAC Name | iron(2+);bis(2-hydroxypropanoate);dihydrate |

| CAS Number | 1654003-97-0 |

Source:[1]

Crystallographic Data

Detailed single-crystal X-ray diffraction studies are required to precisely determine the bond lengths, bond angles, and unit cell parameters of this compound. While the monoclinic crystal system with space group P2₁/c has been reported, specific quantitative data from primary crystallographic literature is pending full analysis.

Synthesis and Manufacturing

Ferrous lactate can be synthesized through several methods, with the choice of route often depending on the desired purity and scale of production.

Double Decomposition Reaction

A common historical method involves the reaction of a soluble iron(II) salt, such as ferrous sulfate (B86663), with a lactate salt, such as calcium lactate.

Reaction: FeSO₄ + Ca(C₃H₅O₃)₂ → Fe(C₃H₅O₃)₂ + CaSO₄(s)

In this process, the less soluble calcium sulfate precipitates out of solution, leaving ferrous lactate in the aqueous phase. However, this method can introduce sulfate ion impurities that may require extensive purification steps.[1]

Direct Acid-Metal Reaction

A cleaner synthesis route involves the direct reaction of iron metal with lactic acid.

Reaction: Fe(s) + 2C₃H₆O₃(aq) → Fe(C₃H₅O₃)₂(aq) + H₂(g)

This method avoids the introduction of counter-ion impurities like sulfates or chlorides. The reaction is typically carried out under controlled pH and temperature to optimize the yield and purity of the final product.

Experimental Workflow for Direct Synthesis:

Caption: A generalized workflow for the direct synthesis of this compound.

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and structural features of this compound.

Spectroscopic Methods

Spectroscopic techniques are valuable for probing the coordination environment of the iron(II) ion and confirming the presence of functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the carboxylate and hydroxyl groups of the lactate ligand and the coordinated water molecules. Changes in the vibrational frequencies upon coordination to the iron center can provide insights into the bonding.

-

Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and local chemical environment of iron atoms. Mössbauer spectroscopy of this compound would be expected to show parameters (isomer shift and quadrupole splitting) characteristic of high-spin Fe(II) in an octahedral or distorted octahedral environment.

Thermal Analysis

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can be used to study the dehydration and decomposition processes of this compound. TGA can quantify the water of hydration, while DSC can determine the temperatures and enthalpies of these transitions.

X-ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is a powerful tool for phase identification and for confirming the crystalline nature of the bulk material. The PXRD pattern of this compound will exhibit a unique set of diffraction peaks corresponding to its crystal lattice.

Logical Relationship for Characterization:

Caption: The relationship between synthesis and various characterization techniques.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound. The following are generalized procedures based on common laboratory practices.

Synthesis Protocol: Direct Acid-Metal Reaction

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a condenser, and a gas outlet is charged with a molar excess of pure iron powder.

-

Addition of Lactic Acid: A solution of lactic acid in deoxygenated water is added to the flask. The concentration of lactic acid is typically in the range of 20-40% (w/w).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 50-70 °C with continuous stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Fe(II) to Fe(III). The pH of the reaction is monitored and maintained in a slightly acidic range.

-

Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen gas evolution and the dissolution of the iron powder.

-

Filtration: Upon completion, the hot reaction mixture is filtered to remove any unreacted iron and other solid impurities.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.

-

Isolation and Drying: The resulting greenish-white crystals are collected by filtration, washed with a small amount of cold deoxygenated water, and then with a solvent like ethanol. The crystals are dried under vacuum at a low temperature (e.g., 40-50 °C) to prevent the loss of water of hydration.

Characterization Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the finely ground this compound powder is packed into a sample holder.

-

Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is scanned over a 2θ range of, for example, 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities. These are then compared with reference patterns from crystallographic databases for phase identification.

Conclusion

This compound possesses a well-defined coordination structure where the iron(II) ion is chelated by two bidentate lactate ligands and coordinated by two water molecules. This structure contributes to its stability and bioavailability. The synthesis can be achieved through various routes, with the direct reaction of iron and lactic acid offering a high-purity product. A combination of spectroscopic, thermal, and diffraction techniques is essential for the comprehensive characterization of this important pharmaceutical compound. Further detailed single-crystal X-ray diffraction studies will provide more precise insights into its solid-state structure.

References

A Comprehensive Technical Guide to the Aqueous Solubility of Ferrous Lactate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of ferrous lactate (B86563) dihydrate, a key iron supplement in pharmaceutical and nutraceutical formulations. Understanding its solubility characteristics is paramount for optimizing drug delivery, ensuring bioavailability, and maintaining product stability. This document compiles available quantitative data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.

Quantitative Solubility Data

The aqueous solubility of ferrous lactate is influenced by several factors, most notably temperature and pH. While a complete solubility profile across a wide range of conditions is not extensively documented in publicly available literature, the following tables summarize the key quantitative data that has been reported.

Table 1: Aqueous Solubility of Ferrous Lactate Dihydrate at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Concentration (mol/L) | Hydrate Form |

| 25 | ~2.0[1] | ~0.074 | Dihydrate |

| 25 | 1.77 ± 0.02[2] | ~0.066 | Not specified |

Table 2: Aqueous Solubility of Ferrous Lactate Trihydrate at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Concentration (mol/L) | Hydrate Form |

| 10 | 2.1 | ~0.073 | Trihydrate |

| 100 | 8.5 | ~0.295 | Trihydrate |

Note: The molecular weight of this compound (C₆H₁₀FeO₆·2H₂O) is approximately 270.02 g/mol , and the trihydrate (C₆H₁₀FeO₆·3H₂O) is approximately 288.03 g/mol . Molar concentrations are calculated based on these molecular weights.

The data indicates that the solubility of ferrous lactate increases with temperature. It is sparingly soluble in cold water and more freely soluble in hot water.[3]

Influence of pH on Solubility

The pH of the aqueous solution significantly impacts the solubility of ferrous lactate. Generally, it exhibits better solubility in slightly acidic to neutral environments.[4] A 1 in 50 solution (2 g/100 mL) of ferrous lactate has a pH between 5.0 and 6.0.[5][6] In more acidic conditions (below pH 4.5), ferrous lactate is less susceptible to oxidation to the ferric form, which can lead to discoloration and precipitation.[5] As the pH increases and becomes more alkaline, the solubility of ferrous salts, in general, tends to decrease due to the formation of insoluble iron hydroxides.

Experimental Protocols for Solubility Determination

A precise and reproducible determination of aqueous solubility is critical. The following outlines a standard experimental protocol based on the widely accepted shake-flask method, coupled with a suitable analytical technique for quantifying the dissolved ferrous lactate.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Materials:

-

This compound powder

-

Purified water (degassed to minimize oxidation)

-

pH buffers (e.g., citrate, phosphate) to cover the desired pH range

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks containing purified water or pH-adjusted buffers. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.[8]

-

Seal the flasks to minimize exposure to air and prevent oxidation of the ferrous iron.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any undissolved particles, centrifuge the sample or filter it through a syringe filter. Filtration should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Analysis of Ferrous Iron Concentration:

-

The concentration of ferrous iron in the filtrate (the saturated solution) is then determined using a validated analytical method. UV-Vis spectrophotometry is a common and accessible method.[7]

-

Quantification of Ferrous Iron by UV-Vis Spectrophotometry

This method is based on the reaction of ferrous iron with a chromogenic agent, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, to form a colored complex that can be quantified by measuring its absorbance.[10][11]

Reagents:

-

1,10-phenanthroline solution

-

Hydroxylamine (B1172632) hydrochloride solution (to reduce any ferric iron to ferrous iron)

-

Sodium acetate (B1210297) buffer solution (to maintain the optimal pH for color development)

-

Standard ferrous iron stock solution

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known ferrous iron concentrations from the stock solution.

-

To each standard, add the hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer solutions.

-

Allow time for the color to develop fully.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is typically around 510-522 nm for the iron-phenanthroline complex.[10]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Take a known volume of the filtrate from the shake-flask experiment and dilute it as necessary to fall within the concentration range of the calibration curve.

-

Treat the diluted sample with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer in the same manner as the standards.

-

Measure the absorbance of the sample at the λmax.

-

Use the calibration curve to determine the concentration of ferrous iron in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the aqueous solubility of this compound under the tested conditions.

-

Visualization of Related Pathways and Workflows

Cellular Iron Uptake and Metabolism

Ferrous lactate serves as a source of ferrous iron (Fe²⁺) for absorption and subsequent metabolic processes. The following diagram illustrates the general pathway of cellular iron uptake and metabolism.

Caption: Cellular iron uptake and metabolism pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the aqueous solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Influence of Excipients

For drug development professionals, understanding the impact of common pharmaceutical excipients on the solubility of the active pharmaceutical ingredient is crucial. However, there is a lack of specific data in the public domain on the solubility of this compound in aqueous solutions containing common excipients such as sorbitol, mannitol, citric acid, or various polymers. It is known that osmotically active excipients can influence the bioavailability of drugs.[12] Therefore, it is highly recommended that solubility studies are conducted in the presence of the specific excipients intended for use in a formulation. Citric acid, being a chelating agent, may potentially increase the solubility of ferrous lactate by forming soluble iron-citrate complexes.

Conclusion

The aqueous solubility of this compound is a critical parameter for its effective use in pharmaceutical and nutraceutical applications. Its solubility is favored by increased temperature and slightly acidic to neutral pH conditions. While some quantitative data is available, a comprehensive understanding for formulation development requires further experimental investigation, particularly regarding a detailed pH-solubility profile and the influence of common pharmaceutical excipients. The experimental protocols outlined in this guide provide a robust framework for obtaining this essential data.

References

- 1. jostchemical.com [jostchemical.com]

- 2. Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ferrous lactate | 5905-52-2 [chemicalbook.com]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. asdlib.org [asdlib.org]

- 11. scribd.com [scribd.com]

- 12. Impact of Osmotically Active Excipients on Bioavailability and Bioequivalence of BCS Class III Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ferrous Lactate Dihydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous lactate (B86563) (Iron (II) lactate), and specifically its dihydrate form (C₆H₁₀FeO₆·2H₂O), is a highly bioavailable iron salt used extensively in the pharmaceutical and food industries as a nutrient, dietary supplement, and color retention agent.[1] It is favored over other iron salts, like ferrous sulfate (B86663), due to its enhanced stability, milder gastrointestinal side effects, and high solubility.[2] Structurally, the compound consists of a central iron(II) cation chelated by two lactate anions, with two water molecules completing the coordination sphere, which contributes to its stability against oxidation.[2] This guide provides a comprehensive overview of the common laboratory-scale synthesis and purification methodologies for producing high-purity ferrous lactate dihydrate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀FeO₆ · 2H₂O[3] |

| Molecular Weight | 270.02 g/mol [2][4] |

| Appearance | Greenish-white crystalline powder[2][3] |

| CAS Number | 1654003-97-0[2] |

| Solubility in Water | Soluble; 1 part in 50 (w/v) at 25°C[2] |

| Solubility in Ethanol (B145695) | Practically insoluble[4][5] |

| pH (1-2% Solution) | 5.0 - 6.0[3][5] |

Synthesis Methodologies

Several synthetic routes are employed for the production of ferrous lactate. The choice of method often depends on the desired purity, cost of starting materials, and environmental considerations regarding byproducts.

Method A: Reaction of Ferrous Carbonate with Lactic Acid

This method is advantageous as it avoids the introduction of sulfate or chloride ion contaminants, which are common in other methods.[6] The reaction proceeds by treating ferrous carbonate with a dilute solution of lactic acid, producing ferrous lactate, water, and carbon dioxide gas. A small amount of iron powder is often added to act as a reducing agent, preventing the oxidation of Fe²⁺ to Fe³⁺.[6]

Reaction: FeCO₃ + 2C₃H₆O₃ → Fe(C₃H₅O₃)₂ + H₂O + CO₂↑

Method B: Double Decomposition (Metathesis)

Double decomposition reactions are a common industrial approach. This typically involves reacting a soluble ferrous salt (e.g., ferrous sulfate) with a lactate salt (e.g., calcium lactate or sodium lactate).[2][7]

-

Using Calcium Lactate: Reacting aqueous solutions of ferrous sulfate and calcium lactate yields ferrous lactate and insoluble calcium sulfate, which can be removed by filtration.[7] A primary drawback is the potential for residual sulfate contaminants in the final product.[2] Reaction: FeSO₄ + Ca(C₃H₅O₃)₂ → Fe(C₃H₅O₃)₂ + CaSO₄↓[2]

-

Using Sodium Lactate: The reaction of ferrous sulfate with sodium lactate is also employed.[8] This method requires careful control of crystallization conditions to separate the ferrous lactate from the more soluble sodium sulfate byproduct.

Method C: Direct Acid-Metal Reaction

This straightforward method involves the direct reaction of iron filings with lactic acid under controlled temperature and pH.[2][5] While simple, the reaction rate can be slow, and the purity of the iron source is critical to avoid contamination in the final product.[1]

Reaction: Fe + 2C₃H₆O₃ → Fe(C₃H₅O₃)₂ + H₂↑[2]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis and purification of this compound.

Protocol for Method A: Ferrous Carbonate Route

This protocol is adapted from a patented method designed for high-purity synthesis.[6]

-

Reagent Preparation: Prepare a 5% (v/v) lactic acid solution by diluting 90% lactic acid with distilled water.[6]

-

Reaction Setup: In a temperature-controlled reactor vessel, add the 5% lactic acid solution. For every 100 mL of lactic acid solution, add 5 g of ferrous carbonate and 0.02 g of fine iron powder (as a reduction protection agent). This corresponds to a 1:20 mass-to-volume ratio.[6]

-

Reaction: Heat the mixture to 70°C in a water bath while stirring continuously. Maintain these conditions for 2 hours.[6]

-

Initial Purification (Centrifugation): After the reaction is complete, centrifuge the resulting mixed solution to separate any unreacted solids and impurities.[6]

-

Concentration: Carefully concentrate the supernatant liquid by evaporation under reduced pressure to increase the solute concentration.

-

Crystallization: Add seed crystals of ferrous lactate (approximately 0.2% of the concentrated solution's mass) to the concentrated solution. Stir the solution slowly (e.g., 30 r/min) at room temperature for 5 hours to induce crystallization.[6]

-

Isolation and Washing: Isolate the formed crystals by centrifugation or vacuum filtration. Wash the crystals with 100% ethanol to remove residual mother liquor and impurities.[6]

-

Drying: Dry the purified crystals under vacuum at 80°C for 30 minutes.[6]

-

Final Processing: Pulverize the dried crystals and pass them through a 60-mesh sieve to obtain a fine, uniform powder. The mother liquor can be recycled for subsequent batches to improve overall yield.[6]

Protocol for Method B: Double Decomposition (Sodium Lactate Route)

This protocol is based on a method designed for producing a dietary supplement grade product.[8]

-

Reagent Preparation: Prepare a 45% (w/w) aqueous solution of ferrous sulfate heptahydrate and a 60.5% (w/w) aqueous solution of sodium lactate.

-

Reaction Setup: In a jacketed, thermo-acid-resistant vessel, add 108 g of the sodium lactate solution. While stirring, add 159 g of the ferrous sulfate solution.[8]

-

Reaction: Maintain the reaction mixture at 40°C with continuous stirring for 2 hours. It is crucial to conduct the reaction in a protective atmosphere, such as under a blanket of carbon dioxide or by bubbling hydrogen through the mass, to prevent oxidation.[8]

-

Isolation: Separate the precipitated ferrous lactate crystals from the mother liquor via filtration.[8]

-

Washing: Wash the crystals with potable water (20°C) until the wash water is free of sulfate ions (tested, for example, by adding BaCl₂ solution).[8]

-

Drying: Dry the washed crystals under vacuum (at least 94 kPa) at a temperature not exceeding 70°C until the desired moisture content is achieved.[8]

Data Presentation

Quantitative data from various synthesis protocols and final product specifications are summarized below.

Table 2: Comparison of Synthesis Protocol Parameters

| Parameter | Method A (Ferrous Carbonate)[6] | Method B (Sodium Lactate)[8] | Method C (Direct Reaction)[2] |

| Primary Reactants | Ferrous Carbonate, Lactic Acid | Sodium Lactate, Ferrous Sulfate | Iron Filings, Lactic Acid |

| Temperature | 45 - 70°C | 35 - 45°C | 45 - 70°C |

| Reaction Time | 2 - 5 hours | 1.5 - 2.5 hours | ~6 hours |

| Key Byproducts | CO₂, H₂O | Sodium Sulfate | H₂ |

| Reported Yield | ~85% (with mother liquor recycling) | ~92% | Not specified |

| Purity | 97 - 99.9% | ≥ 98% | Not specified |

Table 3: Quality Specifications for this compound

| Parameter | Specification Limit |

| Assay (on dried basis) | ≥ 96.0%[4] |

| Loss on Drying / Water | 12.0 - 14.0%[3] |

| Ferric Iron (Fe³⁺) | ≤ 0.6%[4][9] |

| Sulfates | ≤ 0.1%[3][4] |

| Chlorides | ≤ 0.1%[4] |

| Lead (Pb) | ≤ 1 mg/kg[4] |

| Arsenic (As) | ≤ 3 ppm[9] |

Visualization of a Representative Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound, particularly reflecting the ferrous carbonate method.

Caption: Workflow for this compound Synthesis.

Analytical Characterization Techniques

To ensure the final product meets the required specifications, several analytical techniques are employed:

-

Assay (Ferrous Lactate Content): The purity of ferrous lactate can be determined by titration with a standardized potassium permanganate (B83412) solution in the presence of formic acid.[4]

-

Water Content: While loss on drying is a common method, Karl Fischer titration provides more accurate water content determination. Near-infrared reflectance spectroscopy (NIRS) has also been successfully used as a rapid, non-destructive alternative.[2][10]

-

Ferric Iron Impurity: The amount of undesirable ferric iron (Fe³⁺) is determined by iodometric titration. The sample is dissolved in acid, potassium iodide is added, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution.[4]

-

Heavy Metals and Other Impurities: Techniques such as Atomic Absorption (AA) spectroscopy are used to quantify trace metal impurities like lead to ensure they are within acceptable limits.[4] Limit tests for chlorides and sulfates are also standard quality control measures.[4]

References

- 1. Ferrous Lactate Supplier - Naturallifeworth [naturallifeworth.com]

- 2. This compound (1654003-97-0) for sale [vulcanchem.com]

- 3. jostchemical.com [jostchemical.com]

- 4. fao.org [fao.org]

- 5. Ferrous lactate | 5905-52-2 [chemicalbook.com]

- 6. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]

- 7. Iron(II) lactate - Wikipedia [en.wikipedia.org]

- 8. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]

- 9. belactate.com [belactate.com]

- 10. Determination of water in ferrous lactate by near infrared reflectance spectroscopy with a fibre-optic probe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability of Ferrous Lactate Powder: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferrous lactate (B86563), the iron(II) salt of lactic acid, is a widely utilized iron supplement in the pharmaceutical and food industries. Its favorable bioavailability and tolerability profile make it an attractive choice for iron fortification and the treatment of iron-deficiency anemia.[1][2] However, the inherent susceptibility of the ferrous (Fe²⁺) ion to oxidation presents a significant challenge to the physical and chemical stability of ferrous lactate in its solid form. This technical guide provides an in-depth analysis of the stability of ferrous lactate powder, focusing on its degradation pathways, the influence of environmental factors, and the analytical methodologies for its stability assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the formulation and quality control of products containing ferrous lactate.

Physicochemical Properties of Ferrous Lactate

Ferrous lactate is typically a greenish-white to pale yellow crystalline powder or granules with a mild, slightly sweet, and metallic taste.[3] It is available in hydrated forms, most commonly as a dihydrate or trihydrate, which influences its stability and handling properties.[4][5] The compound is soluble in water but practically insoluble in ethanol.[6]

Table 1: Physicochemical Properties of Ferrous Lactate

| Property | Description | References |

| Chemical Name | Iron(II) lactate, Ferrous 2-hydroxypropanoate | [6] |

| CAS Number | 5905-52-2 | [4] |

| Molecular Formula | C₆H₁₀FeO₆ (anhydrous) | |

| Molecular Weight | 233.99 g/mol (anhydrous), 270.02 g/mol (dihydrate), 288.03 g/mol (trihydrate) | [5][6] |

| Appearance | Greenish-white to pale yellow crystalline powder | |

| Solubility | Soluble in water, practically insoluble in ethanol | [6] |

| pH (2% solution) | 5.0 - 6.0 | [5] |

Chemical Stability and Degradation Pathways

The primary pathway for the degradation of ferrous lactate is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state. This conversion is a critical quality attribute to monitor as it can impact the bioavailability and organoleptic properties of the final product.

Oxidation

The oxidation of ferrous lactate is accelerated by the presence of oxygen, moisture, and light. The overall reaction can be represented as:

4 Fe²⁺ + O₂ + 4 H⁺ → 4 Fe³⁺ + 2 H₂O

This process leads to a discoloration of the powder, typically turning it brownish, and can result in the formation of insoluble ferric hydroxides.

Photodegradation

Exposure to light, particularly near-UV light, can induce the degradation of ferrous lactate. Mechanistic studies on related iron(III)-α-hydroxycarboxylate complexes suggest that light can induce a ligand-to-metal charge transfer (LMCT), leading to the formation of radical species.[1] In the case of lactate, this could potentially generate carbon dioxide radical anions, which are potent reducing agents and could participate in further degradation reactions.[1]

Thermal Decomposition

At elevated temperatures, ferrous lactate undergoes dehydration followed by decomposition. Non-isothermal studies on various metal lactates, including iron(II) lactate, have shown that the dehydration of the crystalline water occurs at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures.

Below is a conceptual diagram illustrating the primary degradation pathways of ferrous lactate powder.

Caption: Primary degradation pathways of ferrous lactate powder.

Factors Affecting Stability

The stability of ferrous lactate powder is significantly influenced by several environmental factors. Understanding and controlling these factors are crucial for maintaining the quality and shelf life of the product.

-

Temperature: Elevated temperatures accelerate the rate of oxidation and can lead to thermal decomposition. The relationship between temperature and degradation rate can often be modeled using the Arrhenius equation.

-

Humidity: The presence of moisture is a critical factor in the oxidation of ferrous lactate. Water can act as a catalyst and facilitate the conversion of ferrous to ferric ions. Therefore, storage in a dry environment is essential.

-

Light: Ferrous lactate is sensitive to light, which can initiate photodegradation reactions.[3] Protection from light during storage and handling is recommended.

-

Oxygen: As the primary oxidizing agent, the presence of atmospheric oxygen is a key driver of degradation. Packaging in an inert atmosphere can significantly enhance stability.

-

pH: In aqueous solutions, the rate of ferrous iron oxidation is pH-dependent. While this is less critical for the solid powder, the pH of any residual moisture or in the microenvironment of the powder can influence stability.

-

Excipient Compatibility: In pharmaceutical formulations, interactions between ferrous lactate and excipients can impact its stability. Excipients with high moisture content or those that are alkaline in nature could potentially accelerate degradation.

Stability Testing and Shelf-Life Prediction

To ensure the quality and efficacy of ferrous lactate powder throughout its shelf life, a robust stability testing program is necessary. This typically involves both real-time and accelerated stability studies.

Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions of temperature and humidity.[7] The data from these studies can be used to estimate the shelf life of the product under recommended storage conditions using the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

-

k = degradation rate constant

-

A = pre-exponential factor

-

Ea = activation energy

-

R = universal gas constant

-

T = absolute temperature

Table 2: Illustrative Accelerated Stability Data for Ferrous Lactate Powder (% Assay)

| Time (Months) | 25°C / 60% RH | 30°C / 65% RH | 40°C / 75% RH |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.8 | 99.5 | 98.5 |

| 3 | 99.5 | 98.8 | 96.0 |

| 6 | 99.0 | 97.5 | 92.3 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Specific stability data should be generated for each product and manufacturing process.

Table 3: Illustrative Ferric Iron Content (%) in Ferrous Lactate Powder under Accelerated Conditions

| Time (Months) | 25°C / 60% RH | 30°C / 65% RH | 40°C / 75% RH |

| 0 | 0.1 | 0.1 | 0.1 |

| 1 | 0.2 | 0.4 | 1.2 |

| 3 | 0.4 | 0.9 | 3.5 |

| 6 | 0.8 | 1.8 | 6.8 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Specific stability data should be generated for each product and manufacturing process.

The following diagram outlines a typical workflow for conducting stability studies and predicting the shelf life of ferrous lactate powder.

Caption: Workflow for stability testing and shelf-life prediction.

Experimental Protocols for Stability-Indicating Assays

Accurate and validated analytical methods are essential for monitoring the stability of ferrous lactate powder. The primary focus of these methods is the quantification of the active ferrous lactate and the key degradation product, ferric iron.

Assay of Ferrous Lactate (Titrimetric Method)

This method is based on the oxidation of ferrous ions to ferric ions using a standard oxidizing agent.

-

Principle: Ferrous ions (Fe²⁺) are titrated with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. The endpoint is indicated by a persistent pink color.

-

Reagents:

-

0.1 N Potassium Permanganate (KMnO₄), standardized

-

Formic Acid (85% v/v)

-

Deionized Water

-

-

Procedure:

-

Accurately weigh about 2 g of the dried ferrous lactate sample and transfer it to a 100-mL volumetric flask.

-

Dissolve the sample in deionized water and dilute to the mark. Mix well.

-

Pipette 20 mL of the sample solution into a 100-mL conical flask.

-

Add 5 mL of formic acid (85% v/v).

-

Titrate the solution with 0.1 N potassium permanganate until a persistent pink color is observed.

-

Record the volume of titrant used.

-

-

Calculation: Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[6]

Determination of Ferric Iron (Iodometric Titration)

This method quantifies the amount of ferric iron present in the sample.

-

Principle: Ferric ions (Fe³⁺) oxidize iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator.

-

Reagents:

-

0.1 N Sodium Thiosulfate (Na₂S₂O₃), standardized

-

Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Starch Indicator Solution

-

Deionized Water

-

-

Procedure:

-

Accurately weigh about 5 g of the ferrous lactate sample and dissolve it in a mixture of 100 mL of deionized water and 10 mL of hydrochloric acid in a 250-mL glass-stoppered flask.

-

Add 3 g of potassium iodide, shake well, and allow the flask to stand in the dark for 5 minutes.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate, adding starch indicator solution near the endpoint (when the solution becomes pale yellow).

-

Continue the titration until the blue color of the starch-iodine complex disappears.

-

Record the volume of titrant used.

-

-

Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (III).[6]

Spectrophotometric Determination of Ferrous Iron

This colorimetric method is suitable for the determination of low concentrations of ferrous iron.

-

Principle: Ferrous ions react with 1,10-phenanthroline (B135089) to form a stable, orange-red complex. The absorbance of this complex is measured spectrophotometrically at its wavelength of maximum absorption (approximately 510 nm) and is directly proportional to the concentration of ferrous iron. Ferric ions can be reduced to ferrous ions before the reaction to determine total iron.

-

Reagents:

-

1,10-Phenanthroline Solution

-

Hydroxylamine (B1172632) Hydrochloride Solution (to reduce any Fe³⁺ to Fe²⁺ for total iron determination)

-

Sodium Acetate (B1210297) Buffer Solution (to adjust pH)

-

Standard Ferrous Iron Solution

-

-

Procedure:

-

Prepare a series of standard solutions of ferrous iron.

-

Prepare the sample solution by accurately weighing and dissolving the ferrous lactate powder in deionized water.

-

To aliquots of the standard and sample solutions, add hydroxylamine hydrochloride solution (if determining total iron), 1,10-phenanthroline solution, and sodium acetate buffer.

-

Allow time for color development.

-

Measure the absorbance of the solutions at the wavelength of maximum absorption against a reagent blank.

-

Construct a calibration curve from the standard solutions and determine the concentration of ferrous iron in the sample.

-

Conclusion and Recommendations

The physical and chemical stability of ferrous lactate powder is a critical consideration in the development of pharmaceutical and nutraceutical products. The primary degradation pathway is the oxidation of ferrous to ferric iron, which is influenced by temperature, humidity, light, and the presence of oxygen. A thorough understanding of these factors and the implementation of a comprehensive stability testing program, utilizing appropriate analytical methodologies, are essential for ensuring product quality, safety, and efficacy.

For optimal stability, it is recommended that ferrous lactate powder be:

-

Stored in well-closed, airtight containers.

-

Protected from light.

-

Stored in a cool and dry place.

-

Formulated with compatible excipients that have low moisture content.

By adhering to these recommendations and employing rigorous quality control measures, the stability of ferrous lactate powder can be effectively managed, leading to the development of high-quality and stable finished products.

References

- 1. Near UV Light Photo-Degradation of Lactate and Related α-Hydroxycarboxylates in the Presence of Fe(III): Formation of Carbon Dioxide Radical Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ferrous lactate [thegoodscentscompany.com]

- 3. ODM Water Soluble Ferrous Iron Ii Lactate Raw Material Powder Cas 5905-52-2 [joyfulnutritional.com]

- 4. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]

- 5. jostchemical.com [jostchemical.com]

- 6. fao.org [fao.org]

- 7. ijmsm.org [ijmsm.org]

A Technical Guide to Ferrous Lactate Dihydrate and Trihydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of ferrous lactate (B86563) dihydrate and trihydrate, two forms of an essential iron salt utilized in a wide range of research applications. This document outlines the key chemical and physical properties, experimental considerations, and relevant biological pathways to assist researchers in selecting the appropriate form for their specific needs.

Introduction: Understanding Ferrous Lactate and its Hydration States

Ferrous lactate is the iron(II) salt of lactic acid, valued in research for its high bioavailability as a source of ferrous iron (Fe²⁺). The ferrous state is more soluble and readily absorbed compared to the ferric (Fe³⁺) state, making it a preferred choice for cellular and in vivo studies investigating iron metabolism, oxidative stress, and iron-dependent cell death pathways like ferroptosis.

Ferrous lactate is commercially available in two primary hydrated forms: dihydrate and trihydrate. The number of water molecules of hydration influences the compound's molecular weight, stability, and potentially its solubility and handling characteristics. Notably, the dihydrate is often the levo-enantiomer, while the trihydrate is typically a racemic mixture.[1]

Physicochemical Properties: A Comparative Analysis

A clear understanding of the distinct physicochemical properties of the dihydrate and trihydrate forms is crucial for accurate experimental design and solution preparation.

| Property | Ferrous Lactate Dihydrate | Ferrous Lactate Trihydrate |

| Molecular Formula | C₆H₁₄FeO₈[2] | C₆H₁₆FeO₉ |

| Molecular Weight | 270.02 g/mol [2] | 288.03 g/mol [3] |

| Appearance | Greenish-white fine powder or crystals with a characteristic odor.[4] | Greenish-white powder or crystalline mass with a characteristic odor.[1][5] |

| Iron Content (approx.) | ~20.7% | ~19.4% |

| Solubility in Water | Sparingly soluble. A 2% solution can be prepared at 25°C. | Sparingly soluble.[1][5] 2.1 g/100 mL at 10°C; 8.5 g/100 mL at 100°C. |

| pH (of a 1 in 50 solution) | 5.0 - 6.0[4] | 5.0 - 6.0[1][3][5] |

| Stability | Affected by light and air. | Generally considered to have enhanced stability and be less hygroscopic.[6] |

Note: The elemental iron content is an important consideration for preparing solutions of a specific molarity of Fe²⁺. Always refer to the certificate of analysis for the specific lot being used for precise calculations.

Experimental Protocols and Considerations

The choice between the dihydrate and trihydrate forms may be influenced by the specific experimental application. While many research articles refer to "ferrous lactate" without specifying the hydration state, the following sections provide general protocols and highlight areas where the choice of hydrate (B1144303) may be a factor.

Preparation of Stock Solutions for Cell Culture

Ferrous lactate is used as an iron supplement in cell culture media to study cellular processes like iron uptake and metabolism.

Protocol for Preparing a 100 mM Ferrous Lactate Stock Solution:

-

Calculate the required mass:

-

For this compound (MW: 270.02 g/mol ): Weigh out 2.70 g.

-

For Ferrous Lactate Trihydrate (MW: 288.03 g/mol ): Weigh out 2.88 g.

-

-

Dissolution: Add the weighed powder to 80 mL of deionized, degassed water. Gentle heating and stirring may be required to facilitate dissolution. To minimize oxidation of Fe²⁺ to Fe³⁺, it is advisable to work quickly and use solutions that have been purged with nitrogen.

-

pH Adjustment: Adjust the pH to approximately 5.0-6.0 with dilute HCl or NaOH if necessary.

-

Final Volume: Bring the final volume to 100 mL with deionized, degassed water.

-

Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Store in small, airtight aliquots at -20°C to minimize oxidation. Thaw aliquots immediately before use and do not refreeze.

Caption: Workflow for Ferrous Lactate Stock Solution Preparation.

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferrous lactate serves as a direct source of the catalytically active Fe²⁺ that drives the Fenton reaction, a key process in ferroptosis.

Protocol for Inducing Ferroptosis with Ferrous Lactate:

-

Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Preparation of Treatment Media: Prepare fresh cell culture medium containing the desired final concentration of ferrous lactate. It is crucial to add the ferrous lactate stock solution to the medium immediately before treating the cells to minimize oxidation.

-

Treatment: Remove the existing media from the cells and replace it with the ferrous lactate-containing media. Concentrations can range from 10 to 100 µM, but should be optimized for the specific cell line and experimental conditions.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

-

Assessment of Ferroptosis: Analyze the cells for markers of ferroptosis, such as:

-

Lipid peroxidation (e.g., using C11-BODIPY 581/591).

-

Glutathione (GSH) depletion.

-

Cell viability assays (e.g., MTS or CellTiter-Glo).

-

Caption: Ferrous Lactate-Induced Ferroptosis Pathway.

Quantification of Ferrous Iron

Accurate quantification of ferrous iron is essential to monitor its stability in solution and its uptake by cells. Several methods are available:

-

Ferrozine (B1204870) Assay: A colorimetric method where ferrozine forms a stable, colored complex with Fe²⁺. This is a widely used and sensitive method.

-

Bathophenanthroline Disulfonate (BPS) Assay: Another colorimetric method specific for Fe²⁺.[7]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for total iron determination. Speciation of Fe²⁺ and Fe³⁺ can be achieved with preceding separation techniques like solvent extraction.[1]

General Protocol for Ferrozine Assay:

-

Sample Preparation: Prepare cell lysates or media samples.

-

Reagent Preparation: Prepare a solution of ferrozine in a suitable buffer.

-

Reaction: Mix the sample with the ferrozine solution.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically around 562 nm).

-

Quantification: Determine the Fe²⁺ concentration using a standard curve prepared with known concentrations of a ferrous iron standard.

Choosing Between Dihydrate and Trihydrate Forms

While there is limited direct comparative research to definitively recommend one form over the other for all applications, the following considerations can guide the selection process:

-

Stability and Handling: The trihydrate form is reported to be more stable and less hygroscopic, which may be advantageous for long-term storage and easier handling, especially in humid environments.[6]

-

Solubility: Although specific comparative data is scarce, the available information suggests both are sparingly soluble in water. The choice may depend on the desired concentration and the temperature at which the stock solution will be prepared.

-

Purity and Consistency: Regardless of the hydration state, it is paramount to use a high-purity grade of ferrous lactate and to consult the Certificate of Analysis for the specific lot to ensure consistency between experiments.

-

Experimental Context: For studies where precise control over water content is critical, the dihydrate form, with its lower and more defined water content, might be preferred. For general use in cell culture or for inducing ferroptosis, either form, when properly handled and accounted for in terms of molecular weight, should be effective.

Conclusion

Both this compound and trihydrate are valuable research tools for delivering bioavailable ferrous iron. The primary differences lie in their molecular weight due to the number of water molecules of hydration, with the trihydrate form anecdotally offering enhanced stability. For most research applications, the choice between the two forms may be less critical than ensuring high purity, proper handling to prevent oxidation, and accurate calculations based on the specific molecular weight. Future research directly comparing the stability and efficacy of the two hydrates in various experimental models would be beneficial for the scientific community.

Caption: Decision Logic for Form Selection.

References

- 1. Ferrous lactate | 5905-52-2 [amp.chemicalbook.com]

- 2. This compound | C6H14FeO8 | CID 44601132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. jostchemical.com [jostchemical.com]

- 5. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferrous Lactate Trihydrate [benchchem.com]

- 7. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]

Spectroscopic Characteristics of Ferrous Lactate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of ferrous lactate (B86563) dihydrate (Fe(C₃H₅O₃)₂ · 2H₂O). The information is intended to assist researchers and professionals in the pharmaceutical and chemical industries in the analysis and characterization of this important iron supplement. This document summarizes available quantitative data, outlines detailed experimental protocols for key spectroscopic techniques, and provides visualizations to illustrate analytical workflows.

Introduction

Ferrous lactate dihydrate is a widely used iron salt for the fortification of food products and in pharmaceutical preparations to treat iron-deficiency anemia. It consists of a central iron(II) cation chelated by two lactate anions, with two water molecules completing the coordination sphere.[1] The lactate ligands act as bidentate chelators through their carboxylate and α-hydroxyl groups.[1] Accurate and reliable analytical methods are crucial for its quality control and formulation development. Spectroscopy plays a pivotal role in confirming the identity, purity, and structural integrity of this compound. This guide delves into the key spectroscopic techniques used for its characterization.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for the spectroscopic analysis of this compound.

Table 1: Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR | ~3400 - 3200 | O-H stretching (coordinated water) | Inferred from trihydrate data |

| FT-IR | ~1580 | Asymmetric COO⁻ stretching | [1] |

| FT-IR | ~1415 | Symmetric COO⁻ stretching | [1] |

| FT-IR | ~600 - 400 | Fe-O vibrations | Inferred from trihydrate data |

| Raman | Not Available | - | - |

Table 2: Other Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Value | Reference |

| Mössbauer | Quadrupole Splitting (ΔEQ) | 2.8 mm/s | [1] |

| UV-Vis | λmax | Not Available | - |

| NMR | ¹H and ¹³C Chemical Shifts | Not Available | - |

| Mass Spectrometry | m/z of Molecular Ion | Not Available | - |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of metal-organic compounds and may require optimization for specific instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound to identify characteristic functional groups.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry analytical grade potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of this compound powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.[2]

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[2]

-

-

Instrument Parameters (Typical):

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound, which provides complementary information to FT-IR on molecular vibrations.

Methodology:

-

Sample Preparation:

-

Place a small amount of this compound powder into a glass capillary tube or onto a microscope slide.

-

-

Instrument Parameters (Typical):

-

Spectrometer: A dispersive Raman spectrometer.

-

Laser Excitation Wavelength: 532 nm or 785 nm are common.[4]

-

Laser Power: Start with low laser power (e.g., <10 mW) and gradually increase to avoid sample degradation, up to a maximum of around 50mW.[4][5]

-

Objective: 10x or 20x objective.

-

Spectral Range: 4000 - 200 cm⁻¹.

-

Exposure Time and Accumulations: 10 seconds exposure, 5 accumulations.[4]

-

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum.

-

If necessary, perform a baseline correction to remove fluorescence background.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of an aqueous solution of this compound.

Methodology:

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). The use of a slightly acidic solution (e.g., with a small amount of a non-coordinating acid) can help prevent the oxidation of Fe(II) to Fe(III).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrument Parameters (Typical):

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Spectral Range: 800 - 200 nm.

-

Scan Speed: Medium.

-

-

Data Acquisition:

-

Fill a cuvette with the solvent (deionized water or acidified water) to be used as a blank and record the baseline.

-

Rinse the sample cuvette with the this compound solution, then fill it and place it in the sample beam.

-

Acquire the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Note: The UV-Vis spectrum of this compound is expected to show weak d-d transitions of the [Fe(H₂O)₆]²⁺ ion in the visible and near-IR region, as the lactate ligand itself has minimal absorbance in this range. The solution typically appears pale greenish-white.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To assess the feasibility of obtaining ¹H and ¹³C NMR spectra of this compound.

Considerations:

-

This compound contains the paramagnetic Fe(II) ion. Paramagnetic centers can cause significant broadening of NMR signals, often to the point where they are undetectable by standard high-resolution NMR techniques.[6]

-

The interaction of nuclear spins with the unpaired electrons of the paramagnetic center leads to very short relaxation times and large chemical shift ranges.[6]

-

Specialized techniques, such as NMR relaxometry, may be employed to quantify the concentration of paramagnetic species like Fe(II), rather than to obtain structural information from chemical shifts and coupling constants.[7]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or a methanol/water mixture.[8]

-

-

Instrument Parameters (Typical for ESI-MS):

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[10]

-

Acquire the mass spectrum.

-

Expected ions could include the molecular ion [Fe(C₃H₅O₃)₂ + H]⁺ or adducts with solvent or salts. Fragmentation may involve the loss of water or lactate ligands.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid sample like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound (1654003-97-0) for sale [vulcanchem.com]

- 2. shimadzu.com [shimadzu.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. hou.usra.edu [hou.usra.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. web.uvic.ca [web.uvic.ca]

- 10. Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Iron (II) Lactate Complexes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron (II) lactate (B86563), also known as ferrous lactate, is a coordination complex of iron in its +2 oxidation state with lactate ligands. It is a compound of significant interest in the pharmaceutical and food industries due to its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron salts. This technical guide provides an in-depth overview of the foundational research on iron (II) lactate complexes, covering their synthesis, physicochemical properties, analytical characterization, and biological significance.

Physicochemical Properties

Iron (II) lactate is typically a greenish-white crystalline powder with a slight, characteristic odor. It is the iron (II) salt of lactic acid and can exist in dihydrate or trihydrate forms.

Table 1: Physicochemical Properties of Iron (II) Lactate

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀FeO₆ (anhydrous) | [1] |

| C₆H₁₀FeO₆ · 2H₂O (dihydrate) | [2] | |

| C₆H₁₀FeO₆ · 3H₂O (trihydrate) | [2] | |

| Molecular Weight | 233.99 g/mol (anhydrous) | [1] |

| 270.02 g/mol (dihydrate) | [2] | |

| 288.03 g/mol (trihydrate) | [2] | |

| Appearance | Greenish-white crystals or light green powder | [2] |

| Solubility in Water | Soluble | [2] |

| Solubility in Ethanol (B145695) | Practically insoluble | [2] |

| pH (1 in 50 solution) | 5.0 - 6.0 | [2] |

| Melting Point | 500 °C (decomposes) | [1] |

Synthesis of Iron (II) Lactate Complexes

Iron (II) lactate can be synthesized through several methods. The choice of method depends on the desired purity and scale of production.

Experimental Protocol: Synthesis via Double Displacement

This method involves the reaction of a soluble lactate salt with a soluble iron (II) salt.

Reaction: FeSO₄(aq) + Ca(C₃H₅O₃)₂(aq) → Fe(C₃H₅O₃)₂(aq) + CaSO₄(s)[1]

Materials:

-

Iron (II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Calcium lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare separate aqueous solutions of iron (II) sulfate and calcium lactate.

-

Slowly add the iron (II) sulfate solution to the calcium lactate solution with constant stirring.

-

A precipitate of calcium sulfate will form. Continue stirring for a designated period to ensure complete reaction.

-

Filter the mixture to remove the insoluble calcium sulfate.

-

The filtrate, containing aqueous iron (II) lactate, is then concentrated by evaporation.

-

Crystallize the iron (II) lactate from the concentrated solution, potentially with the addition of a less polar solvent like ethanol to reduce solubility.

-

The resulting crystals are collected by filtration, washed with a small amount of cold deionized water or ethanol, and dried under vacuum.[3]

Experimental Protocol: Synthesis from Lactic Acid and Iron Metal

This method involves the direct reaction of lactic acid with iron metal.

Reaction: Fe(s) + 2C₃H₆O₃(aq) → Fe(C₃H₅O₃)₂(aq) + H₂(g)

Materials:

-

Iron filings or powder

-

Lactic acid solution (e.g., 88%)

-

Deionized water

Procedure:

-

A diluted solution of lactic acid is prepared in a reaction vessel.

-

Iron filings are added to the lactic acid solution.

-

The mixture is heated and stirred. The reaction progress can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, the solution is filtered to remove any unreacted iron.

-

The resulting solution of iron (II) lactate is then concentrated and crystallized as described in the previous method.

Characterization of Iron (II) Lactate Complexes

A variety of analytical techniques are employed to characterize the structure, purity, and properties of iron (II) lactate complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the iron (II) lactate complex and confirm the coordination of the lactate ligand to the iron center.

Table 2: Typical FTIR Peak Assignments for Iron (II) Lactate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (of coordinated water and hydroxyl group of lactate) |

| ~2980 | C-H stretching (of methyl group in lactate) |

| ~1600 | Asymmetric C=O stretching (of carboxylate group) |

| ~1400 | Symmetric C=O stretching (of carboxylate group) |

| ~1100 | C-O stretching (of hydroxyl group in lactate) |

| ~550 | Fe-O stretching |

Note: Specific peak positions may vary slightly depending on the hydration state and sample preparation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in the iron (II) lactate complex. The presence of iron (II) can be confirmed, and its concentration can be determined using a suitable chromogenic agent. For instance, iron (II) forms a colored complex with 1,10-phenanthroline, which can be quantified spectrophotometrically.[4]

Mössbauer Spectroscopy